4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine
Description
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thienopyrimidine scaffold with chlorine atoms at positions 4 and 7 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The chlorine substituents enhance electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group modulates solubility and steric bulk .
Properties
CAS No. |
1823921-18-1 |
|---|---|
Molecular Formula |
C7H4Cl2N2S |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
4,7-dichloro-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-10-5-4(8)2-12-6(5)7(9)11-3/h2H,1H3 |
InChI Key |
XTWXLRGSYBNCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis of Thieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidine scaffold serves as the foundation for synthesizing 4,7-dichloro-2-methyl derivatives. A robust method, adapted from Cohen et al., involves a multi-step sequence starting from 4-methylacetophenone:
Formation of the Thiophene Intermediate
4-Methylacetophenone is treated with phosphoryl trichloride ($$ \text{POCl}_3 $$) and hydroxylamine hydrochloride in dimethylformamide (DMF) to yield an intermediate oxime (Compound 2 ). Subsequent reaction with methyl thioglycolate in methanol, catalyzed by sodium methoxide, produces methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate (Compound 3 ) in 82% yield.
Cyclization to Thieno[3,2-d]pyrimidine
Condensation of Compound 3 with ethoxycarbonyl isothiocyanate forms a thiourea intermediate, which undergoes cyclization in the presence of tert-butylamine and EDCI·HCl to generate the thieno[3,2-d]pyrimidine core. This step achieves a yield of 86–92% under optimized reflux conditions.
Table 1: Key Parameters for Core Synthesis
Chlorination Strategies for 4,7-Dichloro Substitution
Introducing chloro groups at positions 4 and 7 requires precise control to avoid over-chlorination or regiochemical ambiguity. Two primary approaches are explored:
Triphosgene-Mediated Chlorination
Adapted from a patent for 4,6-dichloro-2-methylpyrimidine, this method replaces hydroxyl groups with chlorine using triphosgene ($$ \text{C}3\text{Cl}6\text{O}3 $$), a safer alternative to $$ \text{POCl}3 $$. The process involves:
- Synthesizing 4,7-dihydroxy-2-methylthieno[3,2-d]pyrimidine via hydrolysis of the core.
- Reacting the dihydroxy intermediate with triphosgene in dichloroethane, catalyzed by $$ \text{N,N} $$-diethylaniline, under reflux.
This method achieves a 90% yield for analogous dichloro derivatives, with purification via recrystallization and activated carbon decolorization.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
4-Chloro-2-methylthieno[3,2-d]pyrimidine can undergo further chlorination at position 7 using lithium diisopropylamide (LDA) to deprotonate the site, followed by reaction with $$ \text{N} $$-chlorosuccinimide (NCS). This method offers regioselectivity but requires cryogenic conditions (−78°C) and meticulous stoichiometry.
Suzuki-Miyaura Coupling
While primarily used for aryl group introduction, Suzuki coupling could theoretically functionalize halogenated precursors. For instance, a 4-bromo-7-chloro intermediate might undergo cross-coupling with boronic acids, though this remains speculative for the target compound.
Optimization Challenges and Solutions
Regioselectivity Control
The 4- and 7-positions on thieno[3,2-d]pyrimidine exhibit similar electronic environments, making selective chlorination challenging. Strategies include:
Purification Techniques
Crude products often contain mono- or over-chlorinated byproducts. Recrystallization from dichloroethane or ethyl acetate removes impurities, while activated carbon treatment eliminates colored contaminants.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 4 and 7 in 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine are reactive sites for nucleophilic substitution. These positions enable the introduction of diverse functional groups, such as amines or thiols, through reactions with nucleophiles. This reactivity is critical for generating derivatives with tailored biological or chemical properties, particularly in drug discovery.
Example Reactions :
-
Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles (e.g., amines, thiols) to form bioactive derivatives.
-
SAR Studies : Structural modifications (e.g., introducing aliphatic, aromatic, or unsaturated groups) at analogous positions in related thienopyrimidine derivatives have demonstrated enhanced biological activity, suggesting similar substitution pathways .
Oxidation and Reduction
While specific data for this compound is limited, related thienopyrimidine derivatives (e.g., 4-chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine) undergo oxidation to form sulfoxides/sulfones and reduction to yield thiols or thioethers. These reactions highlight the versatility of sulfur-containing heterocycles in chemical transformations.
Coupling Reactions
Coupling reactions, such as those involving cross-coupling catalysts (e.g., palladium), may facilitate the formation of complex derivatives. For example, in related compounds, cyclization reactions with methylating agents or iodine are used to construct the thienopyrimidine core. While direct evidence for this compound is absent, its structural similarity suggests analogous reactivity.
SAR-Driven Modifications
Structure-activity relationship (SAR) studies on related thienopyrimidinones highlight the importance of substituent effects. For instance:
-
Aliphatic Substituents : Methyl and ethyl groups at analogous positions enhance enzyme inhibitory activity.
-
Aromatic Substituents : Phenyl or pyridyl groups improve potency and selectivity against targets like PDE7 .
Table 1: SAR Trends in Thienopyrimidine Derivatives
| Substituent Type | Position | Impact on Activity |
|---|---|---|
| Aliphatic (methyl/ethyl) | Analogous | Increased PDE7 inhibitory activity |
| Aromatic (phenyl/pyridyl) | Analogous | Enhanced potency and selectivity |
Scientific Research Applications
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogues differ in substituent type, position, and number, influencing their reactivity, stability, and biological activity.
Key Observations:
- Chlorine Position: Moving chlorine from C-7 to C-2 (e.g., 2,4-dichloro-7-methyl vs. 4,7-dichloro-2-methyl) alters reaction kinetics, as C-2 is more reactive in nucleophilic substitutions .
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) at C-2 increases lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
- Methylsulfanyl vs. Methyl: The SCH₃ group in 4-chloro-2-(methylsulfanyl) analogues enhances π-π interactions in protein binding but may reduce solubility .
Biological Activity
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thieno[3,2-d]pyrimidine scaffold is characterized by its fused ring system which contributes to its unique biological properties. The dichlorination at positions 4 and 7 enhances the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit promising anticancer properties. For instance, a study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects against various cancer cell lines. The compound demonstrated significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 μM, indicating strong potential as an anticancer agent .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it was found to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in steroid metabolism and osteoporosis. Compounds structurally related to this pyrimidine exhibited moderate inhibition rates (36% at 1 μM) .
Antiviral Properties
The compound's antiviral potential has also been explored. Inhibitors targeting the pyrimidine biosynthesis pathway have shown efficacy against hepatitis E virus (HEV), suggesting that compounds like this compound could play a role in antiviral drug development . The mechanism involves the modulation of nucleotide biosynthesis which is crucial for viral replication.
Case Study 1: Anticancer Evaluation
In a comprehensive study focusing on thieno[3,2-d]pyrimidines, researchers synthesized multiple derivatives and assessed their anticancer activity. The study highlighted that electron-withdrawing groups at specific positions enhanced cytotoxicity against breast cancer cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 27.6 | MDA-MB-231 |
| Other Derivative | 29.3 | MDA-MB-231 |
Case Study 2: Enzyme Inhibition
Another investigation evaluated the enzyme inhibition profile of several thieno[3,2-d]pyrimidines. The study found that specific structural modifications significantly impacted the inhibition of 17β-HSD2:
| Compound Structure | % Inhibition at 1 μM |
|---|---|
| Compound A | 36% |
| Compound B | 25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
